![molecular formula C13H9ClKN4O2P B2897921 potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate CAS No. 474877-51-5](/img/structure/B2897921.png)
potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyridazinyl and imidazol ring, a phenyl group, and a phosphinate group. It’s worth noting that compounds with similar structures have been synthesized and studied for various applications .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the pyridazinyl and imidazol rings .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, a similar compound, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a solid at room temperature .Scientific Research Applications
Synthesis of Fluorescent Heterocyclic Dyes
Potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate can be utilized in the synthesis of novel fluorescent heterocyclic dyes. These dyes have favorable photophysical properties and play a crucial role in charge transfer processes, which are significant in physics, chemistry, and biology .
Cytotoxic Evaluation in Cancer Research
This compound has been used in the synthesis of derivatives that are evaluated for their cytotoxic effects against various cancer cell lines. The derivatives exhibit potential as anti-cancer agents, providing a new avenue for the development of cancer therapeutics .
Development of Antiviral Agents
The structural framework of potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate is similar to compounds that have shown promise as antiviral agents. This suggests potential applications in the treatment of viral infections, including chronic hepatitis C virus infection .
Fluorescence Sensing for Metal Ions Detection
The compound’s derivatives have been researched for their selectivity and reliability in fluorescence sensing. They can detect metal ions in complex media with low detection limits, which is crucial for monitoring pollution by toxic metals .
Agrochemical Applications
Compounds with similar structures have been reported to possess significant agrochemical properties. They can be used as potent inhibitors in plant growth regulation, providing a basis for developing new agrochemicals .
Water Solubility Enhancement in Drug Candidates
Pyridazine derivatives, which share a similar structure with this compound, can improve the physicochemical profile of drug candidates by increasing their water solubility. This is vital for the development of more effective and easily administrable drugs .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds would also depend on their specific structure. For instance, 1-(6-chloropyridazin-3-yl)piperidin-4-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, inhaled, or in contact with skin and eyes .
Future Directions
properties
IUPAC Name |
potassium;[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN4O2P.K/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10;/h1-9H,(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDBHHCUAUOBP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClKN4O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate |
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